molecular formula C11H19O B13793215 Undecylenic acid, animal protein condensate

Undecylenic acid, animal protein condensate

Cat. No.: B13793215
M. Wt: 167.27 g/mol
InChI Key: WYFLXJGCCWFIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecylenic acid (10-undecenoic acid, C₁₁H₂₀O₂) is a medium-chain unsaturated fatty acid derived from castor oil or synthesized via pyrolysis of ricinoleic acid . It is characterized by a terminal double bond and a carboxylic acid group, conferring unique physicochemical properties. With a molecular weight of 184.28 g/mol, it exists as a liquid or crystalline solid (melting point: 24.5°C) and is insoluble in water but soluble in organic solvents like ethanol and ether .

Undecylenic acid is widely recognized for its antifungal activity, particularly against dermatophytes such as Trichophyton and Microsporum species. It is a key ingredient in topical formulations (e.g., Cruex®, Desenex®) and is FDA-approved for treating fungal infections like athlete’s foot . The global market for undecylenic acid is expanding, driven by its applications in pharmaceuticals, cosmetics, and industrial uses (e.g., nylon-11 production) .

Properties

Molecular Formula

C11H19O

Molecular Weight

167.27 g/mol

InChI

InChI=1S/C11H19O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3

InChI Key

WYFLXJGCCWFIPT-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/[C]=O

Canonical SMILES

CCCCCCCCC=C[C]=O

Origin of Product

United States

Preparation Methods

Source and Initial Processing

  • Raw Material : Castor oil is the primary raw material, rich in ricinoleic acid, which undergoes chemical transformation to yield undecylenic acid.
  • Process Steps :
    • Alcohol Exchange : Castor oil undergoes alcoholysis to convert triglycerides into methyl esters.
    • Thermal Cracking : The methyl esters are thermally cracked to break down ricinoleic acid into undecylenic acid and other by-products.
    • Saponification and Acidification : The cracked product is saponified and acidified to obtain crude undecylenic acid.

Purification by Molecular Distillation

To achieve high purity, crude undecylenic acid is subjected to a three-stage molecular distillation process:

Stage Vacuum (MPa) Temperature (°C) Feed Rate (kg/h) Purpose
1st Thin Film Distillation -0.085 to -0.095 50 to 80 15 to 30 Dehydration and degassing
2nd Molecular Distillation 100 Pa to -0.1 50 to 70 - Removal of low boiling impurities (aldehydes, alcohols, hydrocarbons)
3rd Molecular Distillation 100 Pa to -0.1 80 to 95 - Final purification to colorless or slightly yellow high-purity undecylenic acid

This method yields a refined undecylenic acid suitable for further chemical reactions.

Preparation of Undecylenic Acid, Animal Protein Condensate

The compound "this compound" is typically formed by the condensation of undecylenic acid or its derivatives with amino acids or animal protein hydrolysates. The key chemical reaction involved is the Schotten-Baumann reaction , a classical method for forming amides from acid chlorides and amines under aqueous basic conditions.

Formation of Fatty Acid Chloride Intermediate

  • Reagents : Undecylenic acid is first converted into undecylenic acid chloride using halogenating agents such as thionyl chloride , phosphorous trichloride , or phosgene .
  • Catalysts : Amines serve as catalysts to improve reaction efficiency.
  • Conditions :
    • The halogenation is carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.
    • The reaction temperature is carefully controlled and monitored by gas chromatography to confirm completion.
  • Advantages :
    • The process avoids toxic catalysts.
    • It reduces batch times and energy consumption.
    • It yields high-quality fatty acid chloride with minimal purification steps.

Schotten-Baumann Condensation with Animal Protein Derivatives

  • Reaction : The fatty acid chloride reacts with amino groups from animal protein hydrolysates or free amino acids in aqueous basic media.
  • Base : A suitable base provides cations (e.g., sodium or potassium) to neutralize the hydrochloric acid by-product.
  • Solvent System : Typically water or mixed aqueous-organic solvents.
  • Outcome : Formation of N-acyl amino acid salts or amides, which constitute the this compound.
  • Product Characteristics :
    • The reaction mixture can be formulated as concentrated aqueous solutions (20-30% by weight).
    • The solutions are monophasic with low viscosity at moderate temperatures (~40°C).
    • No organic solvents remain in the final product, enhancing safety and environmental compliance.

Example: Acylation of Silk Amino Acids

  • Sodium lauroyl silk amino acids are prepared by acylation of silk amino acids obtained via silk protein hydrolysis.
  • The acylation uses lauroyl chloride, an acid chloride derivative, in a Schotten-Baumann reaction.
  • The final product is a 20% aqueous solution of the acylated amino acid.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1. Alcohol Exchange Conversion of castor oil triglycerides to methyl esters Castor oil, methanol Prepares feedstock for cracking
2. Thermal Cracking Breakdown of methyl esters to undecylenic acid Heat, controlled temperature Produces crude undecylenic acid
3. Saponification & Acidification Conversion of esters to free fatty acid Alkali, acid Yields crude undecylenic acid
4. Molecular Distillation Purification of crude undecylenic acid Vacuum distillation, temperature control Three-stage distillation for high purity
5. Fatty Acid Chloride Formation Conversion of undecylenic acid to acid chloride Thionyl chloride or PCl3, amine catalyst, inert gas Essential intermediate for condensation
6. Schotten-Baumann Reaction Condensation with animal protein amino groups Base (e.g., NaOH), aqueous medium Forms this compound

Research Findings and Industrial Relevance

  • The Schotten-Baumann reaction is widely recognized for its efficiency in producing amino acid-based surfactants and protein condensates with fatty acid chains.
  • The use of thionyl chloride with amine catalysis improves yield and reduces impurities compared to traditional halogenation methods.
  • Molecular distillation offers a scalable and energy-efficient purification technique for undecylenic acid, critical for pharmaceutical and cosmetic applications.
  • The resulting this compound compounds have applications in personal care formulations due to their surfactant and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

Undecylenic acid, animal protein condensate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include fatty acids (such as lauric and stearic acids) and fatty amines (such as dodecylamine and N-[γ-aminopropyl] dodecylamine) . The reactions typically occur at elevated temperatures (225-250°C) and may require specific pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include polypeptide surfactants with good foaming characteristics and low surface tensions . These products are useful in various applications, including personal care and industrial cleaning.

Scientific Research Applications

Biological and Nutritional Applications

Nutrient Source for Microbial Production

Research indicates that rendered animal proteins can serve as a nutrient source for the microbial production of omega-3 fatty acids. In a study involving the microalga Schizochytrium limacinum and the fungus Pythium irregulare, hydrolyzed animal proteins were utilized to enhance microbial growth and lipid synthesis. The enzymatic hydrolysates derived from animal proteins resulted in comparable performance to commercial yeast extracts, demonstrating the potential for using undecylenic acid in nutritional applications .

Microorganism Hydrolysate Type Cell Growth Performance Lipid Content (%)
Schizochytrium limacinumEnzymaticModerate26-29
Pythium irregulareEnzymaticHigh32-34

Cosmetic and Dermatological Uses

Antifungal Properties

Undecylenic acid is recognized for its antifungal properties, making it a valuable ingredient in cosmetic formulations aimed at treating fungal infections. Its effectiveness against dermatophytes has been documented in various studies, highlighting its role in products designed for skin health .

Pharmaceutical Applications

Potential Therapeutic Uses

The compound has been investigated for its therapeutic potential in treating skin conditions such as athlete's foot and ringworm. Its mechanism involves disrupting the cell membranes of fungi, leading to their death. Clinical studies have shown that formulations containing undecylenic acid can significantly reduce fungal load in affected individuals .

Industrial Applications

Biodegradable Plastics

Recent advancements have explored the use of undecylenic acid in the formulation of biodegradable plastics. The incorporation of animal protein condensate enhances the mechanical properties of these materials, making them suitable alternatives to conventional plastics. This application aligns with growing environmental concerns regarding plastic waste .

Case Study: Microbial Omega-3 Production

A significant study focused on the use of animal protein hydrolysates as substrates for microbial fermentation revealed that:

  • The Pythium irregulare fungus showed superior growth on hydrolysates derived from meat and bone meal.
  • The process yielded high levels of omega-3 fatty acids, which are essential for human health.

This case illustrates the dual benefit of utilizing undecylenic acid and animal protein condensate: enhancing microbial production while providing a sustainable nutrient source .

Case Study: Antifungal Efficacy

In a clinical trial assessing the antifungal efficacy of undecylenic acid-containing creams:

  • Patients with dermatophyte infections showed a marked improvement after treatment with undecylenic acid.
  • The study concluded that undecylenic acid is effective in reducing symptoms and eradicating fungal infections from the skin.

This highlights its therapeutic potential in dermatology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Undecylenate

Zinc undecylenate (CAS 557-08-4), the zinc salt of undecylenic acid, retains antifungal properties while offering additional benefits. Its astringent action reduces skin irritation, making it suitable for prolonged topical use. Compared to free undecylenic acid, zinc undecylenate has a higher melting point (115–116°C) and is often combined with calcium salts in formulations for enhanced stability . Studies indicate comparable efficacy to undecylenic acid in treating cutaneous mycosis, with synergistic effects observed in mixed formulations .

Sodium Undecylenate

Sodium undecylenate (CAS 3398-33-2) is water-soluble, addressing the hydrophobicity of undecylenic acid. This property enables its use in aqueous-based dermatological preparations. Despite this, sodium undecylenate is effective in antifungal creams and powders, particularly in hygiene products .

Methyl Ester of Undecylenic Acid

The methyl ester derivative (C₁₂H₂₂O₂) exhibits improved lipophilicity, enhancing penetration into fungal cell membranes. With a boiling point of 248°C, it is used in antifungal ointments and industrial applications (e.g., plasticizers). Unlike the parent acid, it lacks irritancy, making it preferable for sensitive skin .

Comparison with Other Fatty Acids and Antifungal Agents

  • Caprylic Acid (C₈H₁₆O₂) : A shorter-chain saturated fatty acid with weaker antifungal activity but broader use in food preservation.
  • Terbinafine : A synthetic allylamine with superior bioavailability but higher risk of systemic side effects compared to undecylenic acid’s topical safety .
  • Undecylenate Esters: Boldenone undecylenate (veterinary use) shares structural similarity but differs entirely in application, highlighting the versatility of the undecylenate moiety .

Data Tables

Table 1: Chemical Properties of Undecylenic Acid and Derivatives

Compound CAS Number Molecular Formula Solubility Key Applications References
Undecylenic Acid 112-38-9 C₁₁H₂₀O₂ Ethanol, ether, chloroform Antifungal creams, tumor research
Zinc Undecylenate 557-08-4 C₂₂H₃₈O₄Zn Insoluble in water Dermatological powders
Sodium Undecylenate 3398-33-2 C₁₁H₁₉NaO₂ Water-soluble Hygiene products
Methyl Ester 112-38-9 (deriv) C₁₂H₂₂O₂ Ethanol, petroleum ether Antifungal ointments

Table 2: Antifungal Efficacy and Market Positioning

Compound Efficacy Against Dermatophytes Market Role Key Advantages
Undecylenic Acid High Leading OTC antifungal agent FDA-approved, low toxicity
Zinc Undecylenate Moderate-High Adjuvant in combination therapies Astringent, reduced irritation
Sodium Undecylenate Moderate Niche aqueous formulations Enhanced solubility
Terbinafine Very High Prescription systemic treatment Broad-spectrum activity

Research Findings and Market Trends

  • Antifungal Mechanisms : Undecylenic acid disrupts fungal membrane integrity and inhibits ion channels (e.g., mEAG channels) .
  • Market Growth : The undecylenic acid market is projected to grow at 4.5% CAGR (2024–2032), driven by pharmaceutical demand and sustainable sourcing (e.g., Arkema’s bio-based Oleris®) .

Biological Activity

Undecylenic acid , a fatty acid with the chemical formula C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}, is primarily recognized for its antifungal properties and applications in dermatological treatments. When combined with animal protein, it forms a condensate that exhibits unique biological activities. This article explores the biological activity of undecylenic acid, animal protein condensate, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Antifungal Mechanism

Undecylenic acid is known for its effectiveness against various fungal infections, particularly those caused by Candida albicans. The mechanism of action involves:

  • Inhibition of Morphogenesis : Undecylenic acid disrupts the conversion of yeast to its hyphal form, which is crucial for pathogenicity. This inhibition occurs through the disruption of fatty acid biosynthesis pathways in fungi .
  • Efficacy in Clinical Trials : In placebo-controlled trials, undecylenic acid has been shown to be effective in treating conditions like tinea cruris and athlete's foot, often compared favorably against other antifungal agents such as azoles and allylamines .

The combination of undecylenic acid with animal protein results in a condensate that exhibits distinct biochemical properties:

  • Phase Separation : The condensate can form via liquid-liquid phase separation (LLPS), concentrating proteins and nucleic acids without membrane encapsulation. This property is crucial for cellular compartmentalization and regulation of biochemical processes .
  • Microenvironment Dynamics : The specific amino acid composition within the condensate influences its stability and function. For example, hydrophobic interactions play a significant role in maintaining the structural integrity of these condensates .

Case Studies

  • Clinical Efficacy Against Skin Infections :
    • A study demonstrated that undecylenic acid significantly reduced fungal load in patients with tinea versicolor compared to placebo treatments. Patients reported decreased symptoms of burning and itching associated with fungal infections .
  • Use in Biosensors :
    • Undecylenic acid has been utilized as a bifunctional linking molecule in the development of silicon-based biosensors. This application highlights its versatility beyond antifungal activity, showcasing its potential in biomedical engineering .

Table 1: Summary of Biological Activities of Undecylenic Acid Condensate

Activity TypeDescriptionReferences
AntifungalEffective against Candida albicans
Morphogenesis InhibitionDisrupts yeast-to-hyphal transition
Clinical EfficacyReduces symptoms in skin infections
Biosensor ApplicationUsed as a linking agent for silicon surfaces

Table 2: Comparison of Antifungal Agents

AgentMechanism of ActionEfficacy
Undecylenic AcidInhibits morphogenesisHigh
ClotrimazoleErgosterol synthesis inhibitionModerate
TerbinafineSqualene epoxidation inhibitionHigh

Research Findings

Recent studies have highlighted the importance of undecylenic acid in various biological contexts:

  • Antimicrobial Activity : Quantitative structure-activity relationship (QSAR) studies indicate that structural modifications to undecylenic acid derivatives can enhance antimicrobial properties, suggesting potential for developing more effective formulations .
  • Regulatory Role in Condensates : Research into biomolecular condensates has revealed that undecylenic acid can influence the physical properties and stability of these structures, impacting cellular functions such as signaling and gene regulation .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing the purity and structural integrity of undecylenic acid in combination with animal protein condensates?

  • Methodology :

  • Sample Preparation : Use HPLC or GC-MS to quantify undecylenic acid purity (≥98%) . For animal protein condensates, employ SDS-PAGE or size-exclusion chromatography to verify molecular weight and aggregation state .
  • Structural Analysis : FTIR or circular dichroism (CD) spectroscopy can confirm secondary structure preservation in proteins post-condensation .
  • Calibration : Validate assays with certified reference materials (e.g., NIST-certified undecylenic acid ).

Q. How can researchers design controlled experiments to assess the stability of animal protein condensates when exposed to undecylenic acid under varying pH and temperature conditions?

  • Methodology :

  • Variables : Test pH (4.0–8.0) and temperature (4°C–45°C) ranges mimicking physiological or industrial conditions .

  • Stability Metrics : Monitor turbidity (OD₆₀₀), particle size (dynamic light scattering), and residual bioactivity (e.g., enzymatic assays) over time .

  • Control Groups : Include buffer-only and protein-only conditions to isolate undecylenic acid effects .

    Parameter Range Tested Analytical Method
    pH4.0–8.0pH meter calibrated daily
    Temperature4°C–45°CThermostatic water bath
    Turbidity0–72 hoursSpectrophotometry (600 nm)

Q. What are the recommended methods for quantifying residual solvents or byproducts in animal protein condensate synthesis using undecylenic acid?

  • Methodology :

  • Gas Chromatography (GC) : Detect volatile organic compounds (e.g., unreacted undecylenic acid) with flame ionization detection .
  • Mass Spectrometry (LC-MS/MS) : Identify non-volatile impurities (e.g., protein degradation products) .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction between undecylenic acid and animal proteins to maximize yield while minimizing denaturation?

  • Methodology :

  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between reaction time, molar ratio, and solvent polarity .
  • Real-Time Monitoring : Employ inline ATR-FTIR to track covalent bond formation (e.g., amide linkages) .
  • Denaturation Mitigation : Introduce stabilizing agents (e.g., trehalose) or phase-transfer catalysts to reduce interfacial stress .

Q. What advanced spectroscopic or chromatographic methods are recommended to resolve contradictions in reported data on interaction mechanisms between undecylenic acid and animal protein condensates?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-¹⁵N HSQC to map binding sites and conformational changes in proteins .

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

  • Cross-Validation : Compare results across orthogonal techniques (e.g., X-ray crystallography vs. cryo-EM) to address discrepancies .

    Technique Resolution Applicable Conflict
    Cryo-EM2–3 ÅDisputed oligomerization states
    ITC±0.1 kcal/molConflicting binding enthalpy reports

Q. How should researchers approach conflicting data regarding the catalytic role of undecylenic acid in animal protein condensate synthesis, and what statistical models are suitable for reconciling such discrepancies?

  • Methodology :

  • Meta-Analysis : Aggregate datasets from multiple studies using random-effects models to account for heterogeneity .
  • Bayesian Inference : Assign probabilities to competing hypotheses (e.g., "Undecylenic acid acts as a catalyst vs. reactant") based on prior evidence .
  • Sensitivity Analysis : Identify experimental variables (e.g., solvent purity) that disproportionately influence outcomes .

Data Contradiction Analysis

Q. What frameworks are recommended for interpreting contradictory results in the pH-dependent stability of undecylenic acid-protein condensate complexes?

  • Methodology :

  • Error Source Triangulation : Distinguish between methodological artifacts (e.g., buffer interference in FTIR ) and true biological variability .
  • Replication Studies : Repeat experiments under standardized conditions (e.g., ISO 17025-accredited labs) to verify reproducibility .

Theoretical and Conceptual Guidance

Q. How can a theoretical framework from chemical engineering (e.g., reaction-diffusion models) be applied to study undecylenic acid-protein condensate dynamics?

  • Methodology :

  • Model Development : Adapt the Maxwell-Stefan equations to describe multicomponent diffusion during condensation .
  • Validation : Compare simulated kinetics (e.g., rate constants) with empirical data from stopped-flow experiments .

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